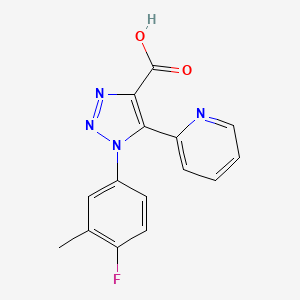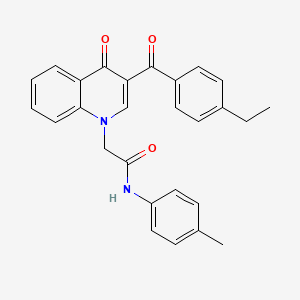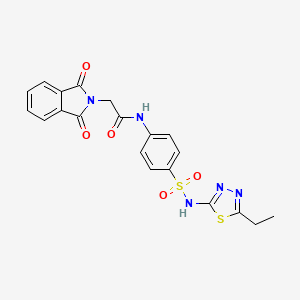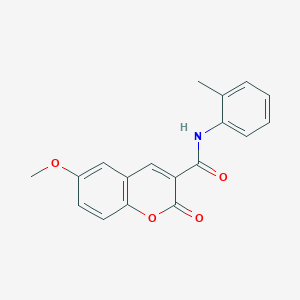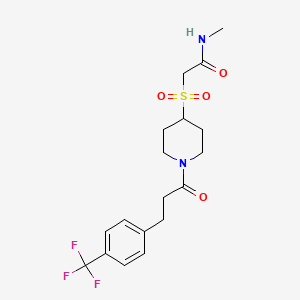
N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide is a synthetic compound known for its unique structural properties and its diverse applications in scientific research and industry
Mechanism of Action
Target of Action
Related compounds have been found to interact with peroxisome proliferator-activated receptors , which play a crucial role in the regulation of central inflammation .
Mode of Action
It’s worth noting that related compounds can act as peroxisome proliferator-activated receptor agonists , suggesting that this compound might also interact with these receptors to exert its effects.
Biochemical Pathways
The activation of peroxisome proliferator-activated receptors can influence a variety of biochemical pathways, including those involved in lipid metabolism and inflammation .
Pharmacokinetics
It’s known that tertiary aliphatic amines can be biotransformed through a reversible reaction into tertiary amine oxides , which might influence the compound’s bioavailability.
Result of Action
The activation of peroxisome proliferator-activated receptors can lead to a reduction in inflammation , suggesting that this compound might have anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Formation of the propanoyl intermediate.
Reagents: 4-(trifluoromethyl)benzene, propanoyl chloride, catalyst (AlCl3)
Conditions: Stirring at low temperatures, followed by gradual heating.
Product: 3-(4-(trifluoromethyl)phenyl)propanoyl chloride
Step 2: Piperidine ring incorporation.
Reagents: Piperidine, 3-(4-(trifluoromethyl)phenyl)propanoyl chloride
Conditions: Addition of piperidine to the acyl chloride under anhydrous conditions.
Product: 1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidine
Step 3: Introduction of the sulfonyl group.
Reagents: Sulfonyl chloride, 1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidine, base (triethylamine)
Conditions: Controlled addition at low temperatures.
Product: 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide
Step 4: Methylation.
Reagents: Methyl iodide, base (potassium carbonate)
Conditions: Reflux conditions.
Product: N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide
Industrial Production Methods:
Industrially, the production of this compound follows similar synthetic routes but is scaled up using batch reactors with optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Vary from mild to vigorous, depending on the desired product.
Major Products: Oxidized derivatives of the compound, often affecting the methyl or sulfonyl groups.
Reduction:
Reagents: Reducing agents like lithium aluminium hydride or hydrogen gas over a palladium catalyst.
Conditions: Typically performed under controlled, anhydrous conditions.
Major Products: Reduced versions of the compound, potentially impacting the carbonyl or trifluoromethyl groups.
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Depends on the nucleophile used, ranging from mild to moderate temperatures.
Major Products: Substituted derivatives, where nucleophiles replace specific functional groups.
Scientific Research Applications
N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide has a wide range of applications across multiple scientific disciplines:
Chemistry: Used as an intermediate in organic synthesis for the development of more complex molecules.
Biology: Utilized in studies involving cell signaling pathways and receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Employed in the development of specialty chemicals and materials due to its unique functional groups.
Comparison with Similar Compounds
N-methyl-4-(trifluoromethyl)phenylacetamide
2-((1-(3-phenylpropanoyl)piperidin-4-yl)sulfonyl)acetamide
4-(trifluoromethyl)phenylpropanoylsulfonamide
These related compounds share certain functional groups but differ in their overall structure and, consequently, their applications and biological activities.
Hope this was engaging and useful for your research or industrial needs. Need more like this? I'm all ears.
Properties
IUPAC Name |
N-methyl-2-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O4S/c1-22-16(24)12-28(26,27)15-8-10-23(11-9-15)17(25)7-4-13-2-5-14(6-3-13)18(19,20)21/h2-3,5-6,15H,4,7-12H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQMORMEEZMGDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
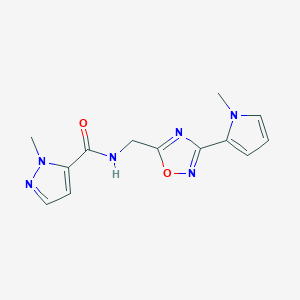

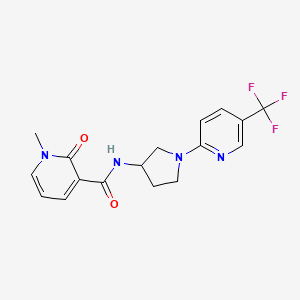
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2361319.png)
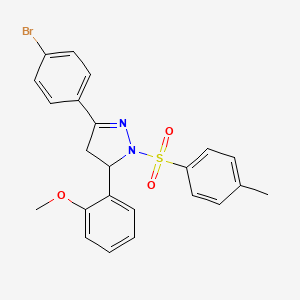
![[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2361322.png)
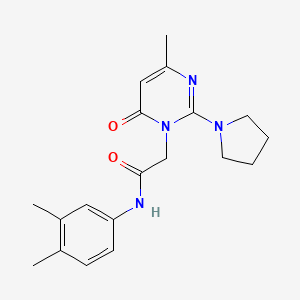
![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2361325.png)
![(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2361326.png)
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2361328.png)
